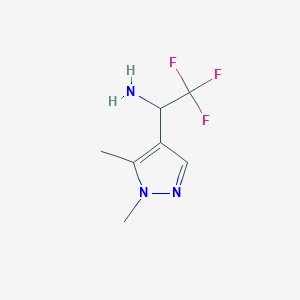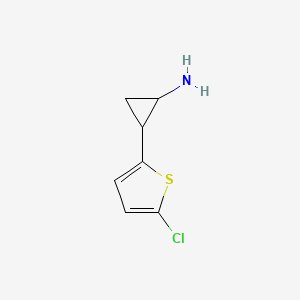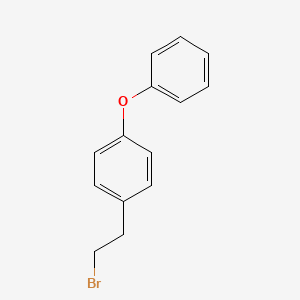![molecular formula C14H18N2O3S B13594319 2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azaspiro[3.3]heptane-5-carbonitrile; 4-methylbenzene-1-sulfonic acid is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptane-5-carbonitrile typically involves the construction of the spirocyclic scaffold through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the ring closure of 1,3-bis-electrophiles with 1,1-bis-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
2-azaspiro[3.3]heptane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
科学的研究の応用
2-azaspiro[3.3]heptane-5-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-azaspiro[3.3]heptane-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
類似化合物との比較
Similar Compounds
1-azaspiro[3.3]heptane: Similar in structure but lacks the carbonitrile group.
2-oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring.
2-azaspiro[3.3]heptane-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-azaspiro[3.3]heptane-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds .
特性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
2-azaspiro[3.3]heptane-7-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c8-3-6-1-2-7(6)4-9-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6,9H,1-2,4-5H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
HLLVFGNMJXKQJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1C#N)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)










